VER-82576

Description

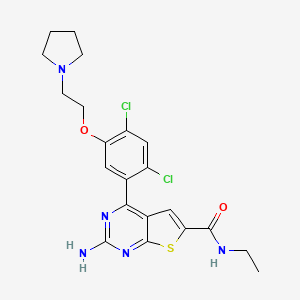

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUNQSYQHHIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649095 | |

| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847559-80-2 | |

| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VER-82576: A Technical Guide to its Mechanism of Action as a Selective HSP90β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-82576, also known as NVP-BEP800, is a potent and selective, fully synthetic, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It specifically targets the β-isoform of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins.[3][4] By competitively inhibiting the N-terminal ATP-binding pocket of HSP90β, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][3] This targeted disruption of oncoprotein homeostasis results in cell cycle arrest, induction of apoptosis, and potent antitumor activity in a variety of preclinical cancer models.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: HSP90 Inhibition

This compound functions as an ATP-competitive inhibitor of HSP90β.[3] The HSP90 protein is a critical molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of client proteins, many of which are key drivers of oncogenesis.[6] The chaperone function of HSP90 is dependent on its ATPase activity, which drives a conformational cycle of client protein binding and release.[1] this compound binds to the N-terminal ATP-binding pocket of HSP90β, preventing the binding of ATP and locking the chaperone in a conformation that is unable to process client proteins effectively.[1][3] This leads to the dissociation of the HSP90-client protein complex and the subsequent degradation of the client protein via the ubiquitin-proteasome pathway.

dot

Caption: Mechanism of HSP90 Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| HSP90β | Fluorescence Polarization | 58 nM | [3][4][7] |

| Grp94 | Not Specified | 4.1 µM | [3] |

| Trap-1 | Not Specified | 5.5 µM | [3] |

| Topoisomerase II | Not Specified | >10 µM | [3] |

| Hsp70 | Not Specified | >10 µM | [3] |

Table 2: Anti-proliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 | Reference |

| A375 | Melanoma | 38 nM | [3] |

| BT-474 | Breast Cancer | 53 nM | [8] |

| SK-BR-3 | Breast Cancer | 56 nM | [8] |

| MDA-MB-157 | Breast Cancer | 89 nM | [8] |

| MCF-7 | Breast Cancer | 118 nM | [8] |

| MDA-MB-468 | Breast Cancer | 173 nM | [8] |

| MDA-MB-231 | Breast Cancer | 190 nM | [8] |

| BT-20 | Breast Cancer | 162 nM | [8] |

| PC3 | Prostate Cancer | 1.05 µM | [3] |

Cellular Effects of this compound

The inhibition of HSP90 by this compound triggers a cascade of downstream cellular events, primarily the degradation of HSP90 client proteins, leading to cell cycle arrest and apoptosis.

Degradation of HSP90 Client Proteins

This compound treatment leads to the degradation of key oncogenic client proteins. In BT-474 and A375 cancer cell lines, this compound has been shown to induce the degradation of ErbB2, B-Raf(V600E), Raf-1, and Akt.[2] This depletion of critical signaling molecules disrupts multiple pathways essential for tumor cell proliferation and survival.

dot

Caption: Signaling pathways affected by this compound.

Cell Cycle Arrest and Apoptosis

By depleting client proteins involved in cell cycle progression and survival, this compound induces cell cycle arrest and apoptosis.[5] In A2058 and A549 cells, treatment with this compound leads to an increase in the percentage of cells in the G2/M phase.[3] In other cell lines such as BT-474 and HCT116, it induces an increase in the sub-G1 population, which is indicative of apoptosis.[3] The induction of apoptosis is further confirmed by the detection of cleaved poly(ADP-ribose) polymerase (PARP).[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization Assay for HSP90β Inhibition

This assay is used to determine the IC50 of this compound for HSP90β by measuring its ability to displace a fluorescently labeled ligand.

-

Reagents and Materials:

-

Recombinant human HSP90β

-

Fluorescently labeled HSP90 ligand (e.g., TAMRA-radicicol)

-

This compound

-

Assay Buffer: 50 mM TRIS pH 7.4, 5 mM MgCl₂, 150 mM KCl, and 0.1% CHAPS[3]

-

Black 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add recombinant HSP90β and the fluorescently labeled ligand to the assay buffer.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for 30-45 minutes.[3]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is determined from the competition curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Caption: Experimental workflow for Fluorescence Polarization Assay.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of HSP90 clients.

-

Reagents and Materials:

-

Cancer cell lines (e.g., BT-474, A375)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against client proteins (e.g., ErbB2, Raf-1, Akt) and a loading control (e.g., β-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified duration (e.g., 24 hours).[5]

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.

-

Analyze the data using cell cycle analysis software.

-

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy in preclinical xenograft models. Oral administration of this compound was well-tolerated and led to robust, dose-dependent tumor growth inhibition, and in some cases, tumor regression in models such as the BT-474 breast cancer and A375 melanoma xenografts.[2] Pharmacodynamic studies in these models confirmed the on-target activity of this compound, showing modulation of HSP90 client proteins and downstream signaling pathways at doses that correlated with antitumor activity.[2][5]

Conclusion

This compound is a highly potent and selective HSP90β inhibitor with a well-defined mechanism of action. By competitively inhibiting the ATP-binding site of HSP90β, it disrupts the chaperone's function, leading to the degradation of a multitude of oncogenic client proteins. This results in the inhibition of critical cancer-promoting signaling pathways, ultimately causing cell cycle arrest and apoptosis. The robust preclinical data, including both in vitro and in vivo studies, highlight the therapeutic potential of this compound as a targeted anti-cancer agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating HSP90 inhibitors and their biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nanomicronspheres.com [nanomicronspheres.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

NVP-BEP800 HSP90 inhibitor

An In-depth Technical Guide to the HSP90 Inhibitor NVP-BEP800

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins. Many of these client proteins are key mediators of signaling pathways that are fundamental to the hallmarks of cancer, including cell proliferation, survival, and angiogenesis. This has established HSP90 as a compelling therapeutic target for oncology. NVP-BEP800 is a potent, fully synthetic, and orally bioavailable small-molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90. By competitively inhibiting the ATPase activity of HSP90, NVP-BEP800 disrupts the chaperone cycle, leading to the ubiquitin-mediated proteasomal degradation of onco-proteins that are dependent on HSP90 for their stability. This guide provides a comprehensive technical overview of NVP-BEP800, consolidating data on its biochemical activity, cellular effects, and preclinical efficacy. It includes detailed experimental protocols and visual representations of its mechanism of action and relevant signaling pathways to support further research and development.

Mechanism of Action

NVP-BEP800 functions as an ATP-competitive inhibitor, binding to the N-terminal domain of HSP90.[1][2][3] This domain contains a highly conserved ATP-binding pocket, which is essential for the chaperone's function. The binding of ATP and its subsequent hydrolysis drive the conformational changes in HSP90 required to process client proteins. By occupying this pocket, NVP-BEP800 prevents ATP binding and locks the chaperone in an open, non-functional conformation. This leads to the dissociation of co-chaperones like p23 and the recruitment of ubiquitin ligases, which tag the destabilized client proteins for degradation by the proteasome.[4][5] The result is the simultaneous depletion of multiple oncogenic drivers, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][4]

References

An In-depth Technical Guide to the Target Client Proteins of VER-82576

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-82576, also known as NVP-BEP800, is a potent and selective, orally available inhibitor of Heat Shock Protein 90β (HSP90β).[1][2][3] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of a wide array of "client" proteins.[3] Many of these client proteins are key components of oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy. This guide provides a comprehensive overview of the known client proteins of this compound, detailed experimental protocols for their analysis, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and HSP90

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a diverse set of substrate proteins known as "clients".[4][5] In cancerous cells, HSP90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins that drive tumor growth and survival.

This compound is a synthetic small molecule inhibitor that exhibits high selectivity for HSP90β, with a reported IC50 of 58 nM.[1][2][3] It shows significantly less activity against other HSP90 family members like Grp94 and TRAP1.[2][3] By inhibiting HSP90's ATPase activity, this compound disrupts the chaperone cycle, leading to the misfolding and degradation of its client proteins. This multi-pronged attack on various oncogenic pathways at once is the basis for its therapeutic potential.

Target Client Proteins of this compound

The inhibition of HSP90 by this compound leads to the degradation of a multitude of client proteins involved in cell proliferation, survival, and signal transduction. The following sections detail the key client proteins identified in the literature.

Kinases

A significant portion of HSP90 client proteins are kinases, which are central to many signaling pathways. This compound has been shown to induce the degradation of several important kinases:

-

SRC Family Kinases (SFKs): Lymphocyte-specific protein tyrosine kinase (LCK) and Lck/Yes-related novel protein tyrosine kinase (LYN) have been identified as crucial client proteins in T-cell and B-cell acute lymphoblastic leukemia (ALL), respectively. Inhibition of HSP90 by this compound leads to the destabilization of LCK and LYN.

-

ErbB2 (HER2): A receptor tyrosine kinase that is overexpressed in a subset of breast cancers. This compound treatment leads to the degradation of ErbB2.[3]

-

B-Raf(V600E) and Raf-1: Serine/threonine-specific protein kinases that are key components of the MAPK/ERK signaling pathway. This compound induces the degradation of both the mutated V600E form of B-Raf and Raf-1.[3]

-

Akt: A serine/threonine kinase that is a central node in the PI3K/Akt/mTOR pathway, regulating cell survival and proliferation. This compound treatment results in Akt degradation.[3]

-

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A key kinase in the NF-κB signaling pathway, which is involved in inflammation and cell survival. This compound has been shown to suppress the expression of IKKβ protein in glioblastoma cells.[2]

Other Client Proteins

Beyond kinases, HSP90 supports a diverse range of other proteins. While specific studies on this compound are more focused on kinases, the broader HSP90 literature suggests that other client proteins are likely affected. These include:

-

Steroid Hormone Receptors: Such as the glucocorticoid receptor.

-

Transcription Factors: Including mutant p53 and HIF-1α.

-

Telomerase: The enzyme responsible for maintaining telomere length.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound, providing insights into its potency and efficacy in various contexts.

Table 1: Inhibitory and Growth Inhibition Concentrations of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | HSP90β | 58 nM | [1][2][3] |

| Grp94 | 4.1 µM | [2][3] | |

| TRAP1 | 5.5 µM | [2][3] | |

| GI50 | A375 (Melanoma) | 38 nM | [2] |

| BT-474 (Breast Cancer) | 53 nM | ||

| PC3 (Prostate Cancer) | 1050 nM | [2] |

Table 2: Effect of this compound on Client Protein Phosphorylation and Degradation in BT-474 Cells

| Effect | Client Protein | IC50 | Reference |

| Dephosphorylation | Akt | 218 nM | [1] |

| ErbB2 | 39.5 nM | [1] | |

| Degradation | ErbB2 | 137 nM | [1] |

| Induction | Hsp70 | 207 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on its client proteins.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as BT-474 (breast cancer), A375 (melanoma), and T98G (glioblastoma).

-

Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in the culture medium to the desired final concentrations. A vehicle control (DMSO) should always be included. Treatment times can range from a few hours to 48 hours, depending on the experiment.

Western Blot Analysis

This protocol is for assessing the degradation of HSP90 client proteins.

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the client proteins of interest (e.g., anti-ErbB2, anti-Akt, anti-LCK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Immunoprecipitation (IP)

This protocol is for analyzing the interaction between HSP90 and its client proteins.

-

Cell Lysis: Prepare cell lysates as described in the Western Blot protocol.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-HSP90 or a specific client protein antibody) overnight at 4°C. An isotype control IgG should be used as a negative control.

-

Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the co-immunoprecipitated proteins.

-

Kinase Assay

This protocol is for assessing the effect of this compound on the activity of a specific client kinase.

-

Immunoprecipitation of Kinase: Immunoprecipitate the client kinase of interest from cell lysates treated with this compound or vehicle control, as described in the IP protocol.

-

Kinase Reaction:

-

Wash the immunoprecipitated kinase-bead complex with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing a specific substrate for the kinase and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding Laemmli buffer and boiling.

-

Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate to detect the level of phosphorylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Immunoprecipitation.

Conclusion

This compound is a promising HSP90 inhibitor with demonstrated activity against a range of cancer-relevant client proteins. Its ability to simultaneously disrupt multiple oncogenic signaling pathways underscores its potential as a therapeutic agent. This guide has provided a detailed overview of the known client proteins of this compound, quantitative data on its activity, and comprehensive experimental protocols to aid researchers in further investigating its mechanism of action and therapeutic applications. The continued study of this compound and its effects on the cellular proteome will be crucial for its development as a targeted cancer therapy.

References

VER-82576: A Technical Guide to a Selective HSP90β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-82576, also known as NVP-BEP800, is a potent and selective, orally available, synthetic inhibitor of Heat Shock Protein 90β (HSP90β). As a critical molecular chaperone, HSP90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Consequently, HSP90 has emerged as a key target in cancer therapy. This compound distinguishes itself through its selectivity for the HSP90β isoform, offering a potential therapeutic window with an improved side-effect profile compared to pan-HSP90 inhibitors. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of HSP90β.[1][2][3] This action prevents the binding of ATP, which is essential for the chaperone's conformational cycle and its ability to process client proteins.[3] The inhibition of HSP90β's function leads to the misfolding and subsequent proteasomal degradation of its client proteins, thereby disrupting multiple downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[3][4]

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| HSP90β | 58 nM | Fluorescence Polarization Assay | [2][5][6][7][8] |

| Grp94 | 4.1 µM | Not Specified | [2][5][7][8] |

| Trap-1 | 5.5 µM | Not Specified | [2][5][7][8] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Growth Inhibitory Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 | Reference |

| A375 | Melanoma | 38 nM | [2][7] |

| BT-474 | Breast Cancer | 53 nM | [5][7] |

| SK-BR-3 | Breast Cancer | 56 nM | [5] |

| MDA-MB-157 | Breast Cancer | 89 nM | [5] |

| MCF-7 | Breast Cancer | 118 nM | [5] |

| BT-20 | Breast Cancer | 162 nM | [5] |

| MDA-MB-468 | Breast Cancer | 173 nM | [5] |

| MDA-MB-231 | Breast Cancer | 190 nM | [5] |

| PC3 | Prostate Cancer | 1.05 µM | [2] |

GI50: Half-maximal growth inhibition concentration.

Signaling Pathways and Client Protein Degradation

The inhibition of HSP90β by this compound leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways implicated in cancer.

Caption: Mechanism of action of this compound leading to cancer cell death.

Treatment with this compound has been shown to induce the degradation of key oncogenic client proteins including ErbB2, B-Raf, Raf-1, and Akt in various cancer cell lines.[2][8] In acute lymphoblastic leukemia (ALL) cells, this compound affects the stability of lymphocyte-specific SRC family kinases (SFK) such as LCK and LYN.[9][10] The degradation of these proteins leads to the inhibition of their respective signaling pathways, resulting in anti-proliferative and pro-apoptotic effects. Specifically, this compound has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cells.[2]

Experimental Protocols

A summary of the key experimental methodologies used to characterize this compound is provided below.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to determine the biochemical potency of this compound against HSP90β.

Caption: Workflow for determining IC50 using a Fluorescence Polarization assay.

Methodology:

-

A fluorescently labeled ligand with high affinity for the HSP90β ATP-binding site (e.g., TAMRA-radicicol) is incubated with recombinant HSP90β protein.[2]

-

The binding of the large protein to the small fluorescent ligand results in a high fluorescence polarization value.

-

This compound is added in increasing concentrations. As an ATP-competitive inhibitor, it displaces the fluorescent ligand from the binding site.

-

The displacement of the fluorescent ligand leads to a decrease in the fluorescence polarization value.

-

The IC50 is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.[2]

Cell Proliferation Assays (SRB and MTS)

These assays are employed to determine the growth inhibitory effects of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).[2]

-

For the Sulforhodamine B (SRB) assay, cells are fixed, and the total protein content is stained with SRB dye. The absorbance is then measured to determine cell density.[7]

-

For the MTS assay, a tetrazolium salt is added to the cells, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance of the formazan is measured to determine cell viability.

-

The GI50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the control.

Western Blot Analysis for Client Protein Degradation

This technique is used to visualize the effect of this compound on the protein levels of HSP90β clients.

Caption: Standard workflow for Western Blot analysis.

Methodology:

-

Cancer cells are treated with this compound for a defined period.

-

Total cellular proteins are extracted and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the HSP90 client proteins of interest (e.g., ErbB2, Akt, Raf-1) and a loading control (e.g., actin or tubulin).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.

Conclusion

This compound is a well-characterized HSP90β selective inhibitor with potent biochemical and cellular activity against a range of cancer types. Its mechanism of action, involving the competitive inhibition of ATP binding to the N-terminal pocket of HSP90β, leads to the degradation of key oncoproteins and the disruption of critical cancer-related signaling pathways. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and the broader field of HSP90 inhibition. The selectivity of this compound for the HSP90β isoform may offer a significant advantage in mitigating the toxicities associated with pan-HSP90 inhibitors, making it a promising candidate for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Functions of the Hsp90 chaperone system: lifting client proteins to new heights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

VER-82576: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-82576, also known as NVP-BEP800, is a potent and selective, orally bioavailable, synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to apoptosis. By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4] This technical guide provides an in-depth overview of the role of this compound in apoptosis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative and cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values reported in various studies.

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| A375 | Melanoma | GI50 | 38 | [5] |

| BT-474 | Breast Cancer | GI50 | 53 | [6] |

| SK-BR-3 | Breast Cancer | GI50 | 56 | [6] |

| MDA-MB-157 | Breast Cancer | GI50 | 89 | [6] |

| MCF-7 | Breast Cancer | GI50 | 118 | [6] |

| BT-20 | Breast Cancer | GI50 | 162 | [6] |

| MDA-MB-468 | Breast Cancer | GI50 | 173 | [6] |

| MDA-MB-231 | Breast Cancer | GI50 | 190 | [6] |

| A2058 | Melanoma | GI50 | - | [5] |

| HCT116 | Colon Cancer | GI50 | - | [5] |

| A549 | Lung Cancer | GI50 | - | [5] |

| PC3 | Prostate Cancer | GI50 | 1050 | [5] |

| Hsp90β | - | IC50 | 58 | [1] |

| Grp94 | - | IC50 | 4100 | [1] |

| Trap-1 | - | IC50 | 5500 | [1] |

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of Hsp90, leading to a cascade of events that culminate in programmed cell death. The key molecular mechanisms are outlined below.

Inhibition of Hsp90 and Degradation of Client Proteins

This compound is a highly selective inhibitor of the Hsp90β isoform, with an IC50 of 58 nM.[1] Its selectivity is over 70-fold greater against Hsp90β than against other Hsp90 family members like Grp94 and Trap-1.[1] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins. Notable client proteins implicated in cell survival and apoptosis regulation that are destabilized by this compound include:

-

Akt: A serine/threonine kinase that is a central node in cell survival signaling pathways. Its degradation upon this compound treatment inhibits anti-apoptotic signals.[3]

-

ErbB2 (HER2): A receptor tyrosine kinase that, when overexpressed, drives tumorigenesis. This compound treatment leads to its dephosphorylation and degradation.[5]

-

SRC Family Kinases (e.g., LCK and LYN): These non-receptor tyrosine kinases are crucial for signaling pathways involved in the proliferation and survival of hematological malignancies. This compound disrupts their stability.[7]

The degradation of these and other onco-proteins cripples the cancer cell's survival machinery, tipping the balance towards apoptosis.

Activation of the Caspase Cascade

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment has been shown to induce the activation of key executioner caspases, namely caspase-3 and caspase-7.[5] This activation is a critical step in the apoptotic process, as these enzymes are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cleavage of Poly (ADP-ribose) Polymerase (PARP)

One of the primary substrates of activated caspase-3 and -7 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment.[8] This cleavage inactivates PARP, preventing DNA repair and conserving cellular energy stores (ATP) that would otherwise be consumed in futile repair attempts, thus ensuring the efficient execution of the apoptotic program. The detection of cleaved PARP is a widely recognized marker of apoptosis, and its presence is consistently observed in cells treated with this compound.[5]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Treatment with this compound has been shown to upregulate the transcription of pro-apoptotic genes such as BAX and BAD.[7] An increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases [mdpi.com]

- 2. Practical Fragments: Hsp90 and fragments – part 2: NVP-BEP800/VER-82576 [practicalfragments.blogspot.com]

- 3. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

NVP-BEP800 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BEP800 is a potent and selective, orally available inhibitor of Heat Shock Protein 90 beta (HSP90β), a molecular chaperone often exploited by cancer cells to maintain the stability and function of numerous oncoproteins. This technical guide provides a comprehensive overview of the preclinical research on NVP-BEP800, focusing on its mechanism of action, efficacy in various cancer models, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to facilitate the design and interpretation of future research.

Introduction

Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for the proper folding, stabilization, and activity of a wide array of client proteins, many of which are integral to cancer cell survival, proliferation, and metastasis. The dependence of tumor cells on HSP90 makes it a compelling target for cancer therapy. NVP-BEP800 is a novel, fully synthetic, 2-aminothieno[2,3-d]pyrimidine-based HSP90 inhibitor with demonstrated antiproliferative activity across various tumor cell lines.[1] This document synthesizes the current knowledge on NVP-BEP800's role in cancer research, with a particular focus on its application in hematological malignancies and solid tumors.

Mechanism of Action

NVP-BEP800 functions as an ATP-competitive inhibitor, specifically targeting the N-terminal ATP-binding pocket of HSP90β.[2] This inhibition disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of its client proteins. Notably, NVP-BEP800's inhibitory action has been shown to impact key signaling pathways involved in tumorigenesis.

In Acute Lymphoblastic Leukemia (ALL)

In T-cell and B-cell Acute Lymphoblastic Leukemia (T-ALL and B-ALL), NVP-BEP800's cytotoxic effects are primarily mediated through the degradation of lymphocyte-specific SRC family kinases (SFKs), which are crucial clients of HSP90 in these leukemias.[2]

-

In T-ALL: NVP-BEP800 targets the HSP90-LCK (Lymphocyte-specific protein tyrosine kinase) interaction, leading to the degradation of LCK.[2] This disrupts downstream signaling, including the inactivation of the transcription factor NFAT1, which is involved in T-ALL cell survival and proliferation.[2]

-

In B-ALL: The drug destabilizes the HSP90-LYN (Lck/Yes-related novel protein tyrosine kinase) complex, causing LYN degradation.[2] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway by reducing the phosphorylation of key downstream effectors such as SYK, PLCγ2, and NF-κB.[2]

In Glioblastoma

In glioblastoma cells, NVP-BEP800 has been shown to markedly reduce the expression of Inhibitory κB kinase β (IKKβ), a key component of the NF-κB signaling pathway.[1] The NF-κB pathway is crucial for promoting inflammation, cell survival, and proliferation in cancer. By inhibiting IKKβ, NVP-BEP800 can suppress this pro-tumorigenic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on NVP-BEP800.

Table 1: In Vitro Efficacy of NVP-BEP800 in Acute Lymphoblastic Leukemia (ALL)

| Cell Line / Primary Sample | Treatment | Endpoint | Result | Reference |

| Jurkat (T-ALL) & Raji (B-ALL) | NVP-BEP800 | Cell Viability (XTT assay, 48h) | More sensitive to NVP-BEP800 compared to NVP-AUY922 and 17-AAG. | [2] |

| Primary T-ALL cells (n=13) | NVP-BEP800 (1 µM, 48h) | Reduction in Viable Cells | Significant reduction (P < 0.0001). | [2] |

| Primary B-ALL cells (n=39) | NVP-BEP800 (1 µM, 48h) | Reduction in Viable Cells | Significant reduction (P < 0.0001). | [2] |

| Primary T-ALL cells (n=8) | NVP-BEP800 (1 µM, 18h) | p-LCK Reduction | Significant reduction (P < 0.0001). | [2] |

| Primary B-ALL cells (n=8) | NVP-BEP800 (1 µM, 18h) | p-LYN Reduction | Significant reduction (P < 0.001). | [2] |

| T-ALL & B-ALL PDX cells | NVP-BEP800 (1 µM, 18h) | Apoptosis (Annexin-V staining) | Increased percentage of apoptotic cells. | [2] |

| T-ALL & B-ALL PDX cells | NVP-BEP800 (125-1000 nM, 48h) | Cell Viability on MS5 stroma | Significant dose-dependent decrease in viability. | [2] |

Table 2: In Vivo Efficacy of NVP-BEP800 in ALL Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment Regimen | Endpoint | Result | Reference |

| T-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 20, 25, 30 | Overall Survival | Significantly longer survival than vehicle-treated mice (P < 0.0001). | [2] |

| T-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 20, 25, 30 | Leukemic Cells in Peripheral Blood (Day 50) | Reduced amount of leukemic cells (P < 0.0001). | [2] |

| B-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 15, 20, 25 | Overall Survival | Significantly longer survival than vehicle-treated mice (P < 0.001). | [2] |

| B-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 15, 20, 25 | Leukemic Cells in Peripheral Blood (Day 35) | Reduced amount of leukemic cells (P < 0.0001). | [2] |

| B-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 15, 20, 25 | Leukemic Cells in Bone Marrow (Day 35) | Reduced proliferation of leukemic cells (P < 0.001). | [2] |

Table 3: Efficacy of NVP-BEP800 in Combination with X-ray Irradiation in Glioblastoma (T98G cells)

| Treatment | Endpoint | Result | Reference |

| NVP-BEP800 (0.05, 0.1, 0.2 µM) | Cell Viability (MTT assay, 40h) | Dose-dependent decrease in viability. | [1] |

| NVP-BEP800 (0.05, 0.1, 0.2 µM) + X-ray (10 Gy) | Cell Viability (MTT assay, 40h) | Significantly enhanced inhibitory effect compared to NVP-BEP800 alone. | [1] |

| NVP-BEP800 (0.2 µM) + X-ray (10 Gy) | Apoptosis (Hoechst 33258 staining, 40h) | ~95% apoptosis rate. | [1] |

| NVP-BEP800 (0.2 µM) | IKKβ Protein Expression (Immunoblot, 40h) | Decreased to 28% of untreated control. | [1] |

Table 4: Anti-Angiogenic Effects of NVP-BEP800

| Cell Line / Model | Treatment | Endpoint | Result | Reference |

| HUVEC cells | NVP-BEP800 (various concentrations, 48h) | Cell Proliferation | Dose-dependent inhibition. | [3] |

| HUVEC cells | NVP-BEP800 (2 µM) | VEGFR1 & VEGFR2 Expression | Down-regulated. | [3] |

| HUVEC cells | NVP-BEP800 (2 µM, 48h) | Wound Healing | Failed to complete wound closure. | [3] |

| HUVEC cells | NVP-BEP800 (2 µM, 24h) | Tube Formation | Significantly decreased. | [3] |

| Hepatocellular Carcinoma Xenografts | 30 mg/kg/day NVP-BEP800 (18 days) | VEGFRs and CD31 Expression | Significantly decreased. | [3] |

Experimental Protocols

Cell Viability Assays

-

XTT Assay (for ALL cell lines):

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of NVP-BEP800 or control vehicle for 48 hours.

-

Add XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control.[2]

-

-

MTT Assay (for Glioblastoma cell lines):

-

Seed T98G cells in a 96-well plate.

-

Treat with NVP-BEP800, X-ray irradiation, or a combination of both for 40 hours.

-

Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance to determine cell viability.[1]

-

Western Blotting

-

Lyse treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-LCK, LCK, p-LYN, LYN, IKKβ, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[1][2]

Flow Cytometry for Apoptosis and Cell Cycle

-

Apoptosis (Annexin V Staining):

-

Harvest treated and control cells.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

-

-

Cell Cycle (Ki67 Staining):

-

Harvest and fix cells.

-

Permeabilize the cells to allow for intracellular staining.

-

Stain with an anti-Ki67 antibody, a marker for proliferating cells.

-

Stain DNA with a fluorescent dye (e.g., DAPI or 7-AAD).

-

Analyze by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]

-

In Vivo Xenograft Studies

-

Implant human cancer cells (e.g., primary ALL cells or glioblastoma cell lines) into immunodeficient mice (e.g., NSG mice).

-

Allow tumors to establish to a predetermined size.

-

Randomize mice into treatment and control (vehicle) groups.

-

Administer NVP-BEP800 intravenously or via oral gavage at the specified dose and schedule.

-

Monitor tumor growth using calipers or bioluminescence imaging.

-

Monitor animal health and body weight.

-

At the end of the study, sacrifice the animals and harvest tumors and organs for further analysis (e.g., immunohistochemistry, flow cytometry).[2][3]

Signaling Pathways and Experimental Workflows

NVP-BEP800 Mechanism in T-ALL

Caption: NVP-BEP800 inhibits HSP90β, leading to LCK degradation and subsequent inactivation of NFAT1, thereby reducing T-ALL cell proliferation and survival.

NVP-BEP800 Mechanism in B-ALL

Caption: NVP-BEP800 disrupts the HSP90β-LYN interaction in B-ALL cells, leading to LYN degradation and inhibition of the pro-survival BCR signaling pathway.

NVP-BEP800 and Radiation in Glioblastoma

Caption: NVP-BEP800, combined with X-ray irradiation, synergistically induces apoptosis in glioblastoma cells by inhibiting the NF-κB pathway and attenuating HSP70-mediated drug resistance.

General Experimental Workflow for In Vitro Drug Efficacy

Caption: A typical workflow for evaluating the in vitro efficacy of NVP-BEP800, encompassing treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.

Conclusion and Future Directions

NVP-BEP800 has demonstrated significant preclinical activity in both hematological and solid tumor models. Its mechanism of action, centered on the inhibition of HSP90β and the subsequent degradation of key oncoproteins, provides a strong rationale for its clinical development. The synergistic effects observed when combined with radiotherapy in glioblastoma highlight a promising avenue for combination therapies. Future research should focus on identifying predictive biomarkers of response to NVP-BEP800, exploring its efficacy in a broader range of cancer types, and further investigating rational combination strategies to overcome potential resistance mechanisms. The detailed data and protocols provided in this guide aim to support and accelerate these research endeavors.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90β promoted endothelial cell-dependent tumor angiogenesis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

VER-82576: A Technical Guide to its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-82576 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the proper folding, stability, and function of a wide range of cellular proteins, known as "client" proteins.[1] Viruses, as obligate intracellular parasites, frequently co-opt the host cell's machinery for their own replication and survival. This dependency extends to host chaperones like Hsp90, making it a compelling target for broad-spectrum antiviral drug development. This document provides a comprehensive technical overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Mechanism of Action: Targeting a Host Dependency Factor

This compound exerts its antiviral effects by inhibiting the ATPase activity of a specific isoform of Hsp90, namely Hsp90AB1.[2][3] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. In the context of viral infections, key viral proteins are often Hsp90 client proteins. By destabilizing these essential viral components, this compound effectively disrupts the viral life cycle.

Research has demonstrated that this compound's antiviral activity against coronaviruses, specifically Porcine Deltacoronavirus (PDCoV) and Transmissible Gastroenteritis Virus (TGEV), occurs at an early stage of viral replication, post-entry into the host cell.[2][4] The primary mechanism involves the stabilization of the viral nucleocapsid (N) protein. The N protein is a critical structural protein for many RNA viruses, playing a vital role in viral genome packaging, replication, and assembly. Studies have shown that Hsp90AB1 interacts with and protects the N protein of these coronaviruses from degradation via the proteasome pathway.[2] By inhibiting Hsp90AB1, this compound leads to the degradation of the N protein, thereby halting viral replication.[2]

Furthermore, this compound has been shown to modulate the host's innate immune response. It can suppress the production of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF-α, which are typically induced by viral infections.[4][5] This immunomodulatory effect is likely linked to Hsp90's role in signaling pathways that regulate inflammation, such as the NF-κB pathway.[6]

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral activity of this compound against porcine coronaviruses. While specific EC50 and CC50 values were not explicitly stated in the reviewed literature, dose-dependent inhibition data is presented.

Table 1: Antiviral Activity of this compound against Porcine Deltacoronavirus (PDCoV) in LLC-PK1 Cells

| This compound Concentration | M gene mRNA Level Reduction (%) | Viral Titer Reduction | N Protein Level Reduction |

| 250 nM | ~50% at 6 hpi; ~80% at 12 hpi | Dose-dependent reduction | Dose-dependent reduction |

| 500 nM | 56% | Dose-dependent reduction | Dose-dependent reduction |

| 1000 nM | 70% | Dose-dependent reduction | Dose-dependent reduction |

Data synthesized from a study by Zhao et al.[2]

Table 2: Antiviral Activity of this compound against Transmissible Gastroenteritis Virus (TGEV) in Swine Testicle (ST) Cells

| This compound Concentration | M gene mRNA Level Reduction (%) | Viral Titer Reduction (log10 TCID50/mL) | N Protein Level Reduction (%) |

| 250 nM | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| 500 nM | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| 1000 nM | Dose-dependent reduction | ~1.0 | ~27% (with HSP90AB1 knockdown) |

Data synthesized from a study by Song et al.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the studies on this compound's antiviral activity. These are representative protocols based on standard virological and molecular biology techniques.

Cell Culture and Virus Propagation

-

Cell Lines:

-

LLC-PK1 (Porcine kidney epithelial) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

Swine Testicle (ST) cells were maintained in Minimum Essential Medium (MEM).

-

-

Culture Conditions: All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strains:

-

Porcine Deltacoronavirus (PDCoV)

-

Transmissible Gastroenteritis Virus (TGEV)

-

-

Virus Propagation: Viruses were propagated in their respective permissive cell lines. Viral titers were determined using a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

-

Cell Seeding: LLC-PK1 or ST cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included. The plates were incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated as the concentration of this compound that reduced cell viability by 50% compared to the vehicle control.

Antiviral Activity Assays

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

-

Infection and Treatment: Confluent cell monolayers in 96-well plates were infected with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the inoculum was removed, and the cells were washed with PBS. Fresh medium containing various concentrations of this compound was then added.

-

Incubation: The plates were incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

Serial Dilution: The culture supernatants were serially diluted (10-fold) and used to infect fresh cell monolayers in a new 96-well plate.

-

CPE Observation: The plates were incubated for 3-5 days, and the cytopathic effect (CPE) in each well was observed under a microscope.

-

TCID50 Calculation: The TCID50 was calculated using the Reed-Muench method. The reduction in viral titer was determined by comparing the TCID50 of treated samples to that of untreated controls.

This assay measures the amount of viral RNA produced.

-

RNA Extraction: Total RNA was extracted from infected and treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

qPCR: Real-time PCR was performed using primers and a probe specific for a viral gene (e.g., the M gene for coronaviruses) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative viral RNA levels were calculated using the 2^-ΔΔCt method.

This assay detects and quantifies the amount of specific viral proteins.

-

Cell Lysis: Infected and treated cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with a primary antibody specific for a viral protein (e.g., the N protein) or a host protein (e.g., β-actin as a loading control). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands was quantified using image analysis software.

Visualizations

Signaling Pathway of HSP90AB1 in Coronavirus Replication and Inhibition by this compound

References

- 1. journals.asm.org [journals.asm.org]

- 2. HSP90AB1 is a host factor that promotes porcine deltacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSP90 inhibitors 17-AAG and this compound inhibit porcine deltacoronavirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSP90AB1 Is a Host Factor Required for Transmissible Gastroenteritis Virus Infection [mdpi.com]

- 5. HSP90AB1 Is a Host Factor Required for Transmissible Gastroenteritis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Development of VER-82576: A Technical Overview

Introduction

VER-82576, also known as NVP-BEP800, is a potent, orally bioavailable, and fully synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins, many of which are key drivers of oncogenesis.[1] By targeting the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these oncoproteins and subsequent inhibition of tumor growth.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for an audience of researchers, scientists, and drug development professionals.

Discovery of this compound

The discovery of this compound was a result of a collaborative effort involving researchers from Vernalis, Novartis, and the Institute of Cancer Research. The process utilized a combination of fragment-based screening and computational methods to identify and optimize a novel chemical scaffold.

A fragment library was screened using multiple NMR-based techniques to identify small molecules that bind to the ATP-binding site of Hsp90. This, combined with a virtual screen of a larger compound library, led to the identification of initial hits. Through structure-activity relationship (SAR) studies and X-ray crystallography, these initial fragments and hits were optimized, leading to the development of the 2-amino-thienopyrimidine scaffold. Further medicinal chemistry efforts to improve potency and pharmacokinetic properties culminated in the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATPase activity of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, which is essential for the chaperone's function.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins that are clients of Hsp90 and are degraded upon treatment with this compound include ErbB2, B-Raf(V600E), Raf-1, and Akt.[1] The degradation of these proteins inhibits downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which is also observed with this compound treatment.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay/Cell Line | Endpoint | Value |

| Hsp90β Fluorescence Polarization | IC50 | 58 nM[2] |

| Grp94 Fluorescence Polarization | IC50 | 4.1 µM[3] |

| Trap-1 Fluorescence Polarization | IC50 | 5.5 µM[3] |

| A375 (Melanoma) Proliferation | GI50 | 38 nM[3] |

| BT-474 (Breast Cancer) Proliferation | GI50 | 70 nM |

| HCT116 (Colon Cancer) Proliferation | GI50 | 90 nM |

| A549 (Lung Cancer) Proliferation | GI50 | 110 nM |

| PC3 (Prostate Cancer) Proliferation | GI50 | 1.05 µM[3] |

| Primary Human Tumors | Mean IC50 | 0.75 µM[3] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Result |

| A375 (Melanoma) | 15 mg/kg/day, oral | 53% Tumor Growth Inhibition |

| A375 (Melanoma) | 30 mg/kg/day, oral | 94% Tumor Growth Inhibition |

| BT-474 (Breast Cancer) | 30 mg/kg/day, oral | 38% Tumor Regression[3] |

| T-ALL PDX Model | 10 mg/kg, i.v., 3x/week | Increased survival |

| B-ALL PDX Model | 10 mg/kg, i.v., 3x/week | Increased survival |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Hsp90 Inhibition

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding site of Hsp90.

-

Reagents and Materials:

-

Recombinant human Hsp90β protein.

-

Fluorescently labeled tracer (e.g., TAMRA-geldanamycin).

-

This compound or other test compounds.

-

Assay buffer (e.g., 100 mM Tris, pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

384-well black, low-volume microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of Hsp90β and the fluorescent tracer to each well of the microplate.

-

Add the diluted this compound or control (DMSO) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization using the microplate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A375, BT-474).

-

Complete cell culture medium.

-

This compound.

-

96-well clear tissue culture plates.

-

Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTS).

-

A microplate reader.

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This method is used to assess the levels of Hsp90 client proteins in cancer cells following treatment with this compound.

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against client proteins (e.g., ErbB2, Akt, B-Raf) and a loading control (e.g., β-actin).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., nude or NSG mice).

-

Human cancer cell lines for implantation.

-

This compound formulated for oral or intravenous administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle according to the specified dosing schedule.[4]

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[4]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).[4]

-

Calculate tumor growth inhibition or regression.

-

Conclusion

This compound is a promising Hsp90 inhibitor with potent in vitro and in vivo anti-tumor activity. Its discovery through a modern drug discovery approach, including fragment-based and computational screening, has yielded a novel and effective chemical entity. The detailed preclinical characterization of this compound demonstrates its ability to inhibit Hsp90, leading to the degradation of key oncoproteins and the suppression of tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound and other Hsp90 inhibitors for cancer therapy.

References

VER-82576: A Technical Guide to a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VER-82576 (also known as NVP-BEP800), a potent and selective, orally available inhibitor of Heat Shock Protein 90 (Hsp90). This guide details its chemical structure, physicochemical properties, mechanism of action, and its effects on various cancer cell lines and in vivo models. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are provided to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule belonging to the 2-amino-thieno[2,3-d]pyrimidine class of Hsp90 inhibitors.[1] Its core structure is designed to competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 2-amino-4-[2,4-dichloro-5-[2-(1-pyrrolidinyl)ethoxy]phenyl]-N-ethyl-thieno[2,3-d]pyrimidine-6-carboxamide | [1] |

| CAS Number | 847559-80-2 | [1] |

| Molecular Formula | C₂₁H₂₃Cl₂N₅O₂S | [1] |

| Formula Weight | 480.4 g/mol | [1] |

| SMILES | CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | [2] |

| InChI Key | WJUNQSYQHHIVFX-UHFFFAOYSA-N | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 12 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 5 mg/mL | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the ATPase activity of Hsp90β.[3] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site, this compound prevents the conformational changes in Hsp90 necessary for its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[4]

Key client proteins affected by this compound include HER2, Raf-1, B-Raf(V600E), and Akt.[4][5] The degradation of these oncoproteins disrupts downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4]

Caption: Signaling pathway of Hsp90 inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines and significant anti-tumor efficacy in preclinical xenograft models.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC₅₀ (Hsp90β) | 58 nM | Recombinant human Hsp90β | [2][3] |

| IC₅₀ (Grp94) | 4.1 µM | Recombinant human Grp94 | [2][3] |

| IC₅₀ (TRAP1) | 5.5 µM | Recombinant human TRAP1 | [2][3] |

| GI₅₀ | 38 nM | A375 (Melanoma) | [3] |

| GI₅₀ | 53 nM | BT474 (Breast Cancer) | [1] |

| GI₅₀ | 56 nM | SK-BR-3 (Breast Cancer) | [1] |

| GI₅₀ | 118 nM | MCF-7 (Breast Cancer) | [1] |

| GI₅₀ | 89 nM | MDA-MB-157 (Breast Cancer) | [1] |

| GI₅₀ | 190 nM | MDA-MB-231 (Breast Cancer) | [1] |

| GI₅₀ | 173 nM | MDA-MB-468 (Breast Cancer) | [1] |

| GI₅₀ | 162 nM | BT-20 (Breast Cancer) | [1] |

| GI₅₀ | 1.05 µM | PC3 (Prostate Cancer) | [2] |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| A375 Melanoma Xenograft | 15 mg/kg/day, p.o. | 53% T/C (Tumor/Control) | [2] |

| A375 Melanoma Xenograft | 30 mg/kg/day, p.o. | 6% T/C (almost complete tumor inhibition) | [2] |

| BT-474 Breast Cancer Xenograft | 15 mg/kg/day, p.o. | 36% T/C | [2] |

| BT-474 Breast Cancer Xenograft | 30 mg/kg/day, p.o. | 38% tumor regression | [2] |

Experimental Protocols

Hsp90β Inhibition Assay (2D-FIDA-based HTS)

This protocol describes a fluorescence polarization-based assay to determine the IC₅₀ of this compound against Hsp90β.

-

Reagents:

-

Assay Buffer: 50 mM TRIS pH 7.4, 5 mM MgCl₂, 150 mM KCl, and 0.1% CHAPS.

-

Recombinant human Hsp90β.

-

TAMRA-radicicol (fluorescent ligand).

-

This compound at various concentrations.

-

-

Procedure:

-

Add recombinant Hsp90β, TAMRA-radicicol, and varying concentrations of this compound to the assay buffer in a suitable microplate.

-

Mix the components and incubate at room temperature for 30 to 45 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The IC₅₀ value is determined from the competition curve of decreasing fluorescence polarization with increasing concentrations of this compound.[2]

-

Cell Proliferation Assay (Sulforhodamine B or MTS)

This protocol outlines the determination of the GI₅₀ (concentration for 50% growth inhibition) of this compound in cancer cell lines.

-

Cell Culture:

-

Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Staining and Measurement:

-

For Sulforhodamine B (SRB) assay (adherent cells):

-

Fix the cells with trichloroacetic acid.

-

Stain with SRB dye.

-

Wash and solubilize the bound dye with a TRIS base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm).

-

-

For MTS assay (suspension or low-adherence cells):

-

Add the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at a suitable wavelength (e.g., 490 nm).

-

-

-

Data Analysis:

-

The GI₅₀ is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the vehicle-treated control cells.[4]

-

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the effect of this compound on the levels of Hsp90 client proteins.

-

Cell Treatment and Lysis:

-

Treat cultured cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-